molecular formula C18H16FN3S B4868580 4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4868580
M. Wt: 325.4 g/mol
InChI Key: VMDXFLHOCVRMJZ-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3S/c1-2-11-22-17(15-8-4-3-5-9-15)20-21-18(22)23-13-14-7-6-10-16(19)12-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXFLHOCVRMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-fluorobenzyl chloride with allyl thiol in the presence of a base to form the intermediate 3-fluorobenzyl allyl sulfide. This intermediate is then reacted with phenyl hydrazine and triethyl orthoformate to form the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of the fluorobenzyl and allyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
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4-ALLYL-3-[(3-FLUOROBENZYL)SULFANYL]-5-PHENYL-4H-1,2,4-TRIAZOLE

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